molecular formula C20H13FN2O B5842994 N-(fluoren-9-ylideneamino)-4-fluorobenzamide

N-(fluoren-9-ylideneamino)-4-fluorobenzamide

Cat. No.: B5842994
M. Wt: 316.3 g/mol
InChI Key: BFPAYHGJMMUBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(fluoren-9-ylideneamino)-4-fluorobenzamide is an organic compound that belongs to the class of fluorenes Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene

Preparation Methods

The synthesis of N-(fluoren-9-ylideneamino)-4-fluorobenzamide typically involves the reaction of fluorenone with 4-fluoroaniline in the presence of a suitable catalyst. One common method involves the use of boron trifluoride diethyl etherate (BF3·Et2O) as a catalyst. The reaction is carried out in dichloromethane at room temperature, leading to the formation of the desired product in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(fluoren-9-ylideneamino)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(fluoren-9-ylideneamino)-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(fluoren-9-ylideneamino)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(fluoren-9-ylideneamino)-4-fluorobenzamide can be compared with other fluorenone derivatives, such as:

  • N-(fluoren-9-ylideneamino)-4-nitroaniline
  • N-(fluoren-9-ylideneamino)-4-chlorobenzamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity .

Properties

IUPAC Name

N-(fluoren-9-ylideneamino)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O/c21-14-11-9-13(10-12-14)20(24)23-22-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPAYHGJMMUBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.